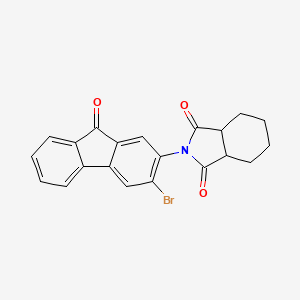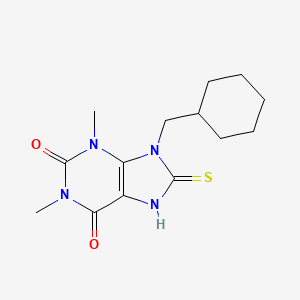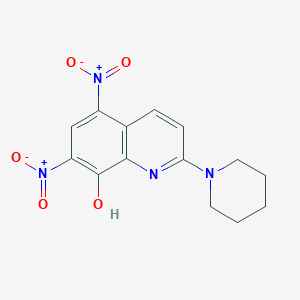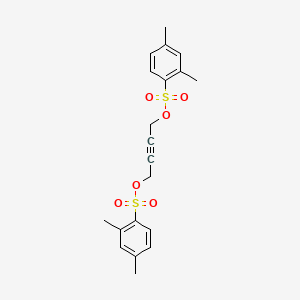![molecular formula C23H26N2O B14002276 [2,5-Bis(dimethylamino)phenyl]-diphenylmethanol CAS No. 68317-79-3](/img/structure/B14002276.png)
[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol is an organic compound with the molecular formula C23H26N2O It is known for its unique structure, which includes two dimethylamino groups attached to a phenyl ring, and a diphenylmethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,5-Bis(dimethylamino)phenyl]-diphenylmethanol typically involves the reaction of 2,5-dimethylaminobenzophenone with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of more robust and cost-effective reagents and solvents to optimize the overall production cost.
化学反応の分析
Types of Reactions
[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, [2,5-Bis(dimethylamino)phenyl]-diphenylmethanol is used as a precursor for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and other functional materials.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its unique structure allows it to act as a probe or inhibitor in various biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of [2,5-Bis(dimethylamino)phenyl]-diphenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino groups can form hydrogen bonds or electrostatic interactions with active sites, while the diphenylmethanol moiety provides hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
Similar Compounds
Michler’s Ketone: Similar in structure but lacks the diphenylmethanol moiety.
Benzophenone: Contains a similar core structure but without the dimethylamino groups.
Tetramethylbenzidine: Contains dimethylamino groups but has a different overall structure.
Uniqueness
[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol is unique due to the presence of both dimethylamino groups and the diphenylmethanol moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
特性
CAS番号 |
68317-79-3 |
|---|---|
分子式 |
C23H26N2O |
分子量 |
346.5 g/mol |
IUPAC名 |
[2,5-bis(dimethylamino)phenyl]-diphenylmethanol |
InChI |
InChI=1S/C23H26N2O/c1-24(2)20-15-16-22(25(3)4)21(17-20)23(26,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-17,26H,1-4H3 |
InChIキー |
XYGQOQIWPMFLRP-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=C(C=C1)N(C)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14002200.png)
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid](/img/structure/B14002205.png)
![2-[[2-[Bis(carboxymethyl)amino]cyclopropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B14002211.png)

![N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide](/img/structure/B14002230.png)
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]octanoate](/img/structure/B14002237.png)
![2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14002242.png)

![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B14002251.png)

![4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B14002255.png)
![4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14002268.png)
![6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine](/img/structure/B14002280.png)
